molecular formula C12H20F2N4O2 B2731808 4-amino-1-(2,2-difluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide CAS No. 2101199-40-8

4-amino-1-(2,2-difluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2731808
CAS No.: 2101199-40-8
M. Wt: 290.315
InChI Key: KBDOSECCIXROJW-UHFFFAOYSA-N
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Description

4-amino-1-(2,2-difluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide is a synthetic compound with a unique structure that includes a pyrazole ring, a difluoroethyl group, and a propan-2-yloxypropyl chain

Preparation Methods

The synthesis of 4-amino-1-(2,2-difluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with difluoroethyl bromide under basic conditions.

    Attachment of the propan-2-yloxypropyl chain: This is typically done through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-amino-1-(2,2-difluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl and propan-2-yloxypropyl groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-amino-1-(2,2-difluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1-(2,2-difluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-amino-1-(2,2-difluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide include:

Properties

IUPAC Name

4-amino-2-(2,2-difluoroethyl)-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N4O2/c1-8(2)20-5-3-4-16-12(19)11-9(15)6-17-18(11)7-10(13)14/h6,8,10H,3-5,7,15H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDOSECCIXROJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(C=NN1CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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